Cas no 3732-90-9 (Benzenamine,N,N,2-trimethyl-4-(2-phenyldiazenyl)-)
3732-90-9 structure
Product Name:Benzenamine,N,N,2-trimethyl-4-(2-phenyldiazenyl)-
Benzenamine,N,N,2-trimethyl-4-(2-phenyldiazenyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,N,N,2-trimethyl-4-(2-phenyldiazenyl)-
- N,N,2-trimethyl-4-phenyldiazenylaniline
- N,N-DIMETHYL-4-AMINO-3-METHYLAZOBENZENE
- 3-Methyl-4-DAB
- UNII-659HNU0ZCT
- BRN 1842369
- Benzenamine, N,N,2-trimethyl-4-(phenylazo)-
- o-Toluidine, N,N-dimethyl-4-(phenylazo)-
- N,N,2-TRIMETHYL-4-(2-PHENYLDIAZENYL)BENZENAMINE
- DTXSID501038285
- SCHEMBL3341207
- 3-Methyl-4-dimethylaminoazobenzene
- 659HNU0ZCT
- Benzenamine, N,N,2-trimethyl-4-(2-phenyldiazenyl)-
- 3732-90-9
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- Inchi: 1S/C15H17N3/c1-12-11-14(9-10-15(12)18(2)3)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3/b17-16+
- InChI Key: FMDTUZFOCQKSFX-WUKNDPDISA-N
- SMILES: N(C)(C)C1C=CC(=CC=1C)/N=N/C1C=CC=CC=1
Computed Properties
- Exact Mass: 239.14241
- Monoisotopic Mass: 239.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28A^2
- XLogP3: 4.2
Experimental Properties
- Density: 1.1092 (rough estimate)
- Melting Point: 120℃
- Boiling Point: 371.98°C (rough estimate)
- Flash Point: 188.3°C
- Refractive Index: 1.5610 (estimate)
- PSA: 27.96
Benzenamine,N,N,2-trimethyl-4-(2-phenyldiazenyl)- Related Literature
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Andrew G. Smith,John R. Foster Toxicol. Res. 2018 7 647
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